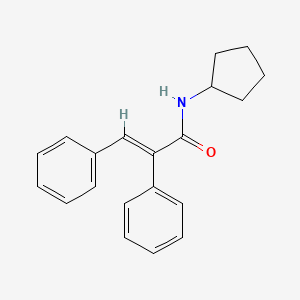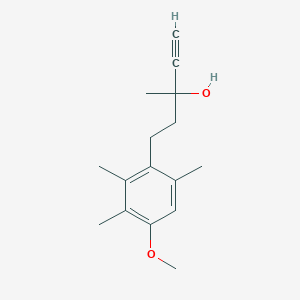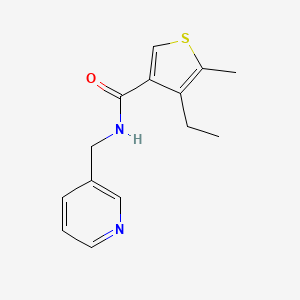
N-cyclopentyl-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3-diphenylacrylamide (CPA) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPA is a derivative of diphenylacrylamide and is known for its unique chemical properties, which make it suitable for use in research applications.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,3-diphenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-cyclopentyl-2,3-diphenylacrylamide may help to increase the levels of neurotransmitters in the brain, which can improve cognitive function. N-cyclopentyl-2,3-diphenylacrylamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-diphenylacrylamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function and memory retention. It has also been shown to reduce inflammation and oxidative stress, which are associated with several diseases, including Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its unique chemical properties, which make it suitable for a wide range of applications. N-cyclopentyl-2,3-diphenylacrylamide is also relatively easy to synthesize, and the yield and purity of the product can be easily controlled. However, one of the limitations of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its potential toxicity. N-cyclopentyl-2,3-diphenylacrylamide has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are several potential future directions for research involving N-cyclopentyl-2,3-diphenylacrylamide. One area of interest is the development of new drugs for the treatment of Alzheimer's disease. N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for this disease. Another area of interest is the development of new catalysts for metal-catalyzed reactions. N-cyclopentyl-2,3-diphenylacrylamide has been used as a ligand in these reactions, and further research is needed to optimize its use in this application. Additionally, N-cyclopentyl-2,3-diphenylacrylamide may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications.
Métodos De Síntesis
N-cyclopentyl-2,3-diphenylacrylamide is synthesized through the reaction of cyclopentylamine with 2,3-diphenylacryloyl chloride. The reaction takes place under basic conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,3-diphenylacrylamide has been used in several scientific research studies due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of novel organic compounds, and as a probe to study enzyme activity. N-cyclopentyl-2,3-diphenylacrylamide has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20(21-18-13-7-8-14-18)19(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,15,18H,7-8,13-14H2,(H,21,22)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIFPLESEVOH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)
![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)